1H NMR and 13C NMR spectral data for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
1H NMR and 13C NMR spectral data for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one
Introduction
2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one (CAS Number: 141394-22-1, Molecular Formula: C₁₀H₁₄O₂) is a complex, bridged tricyclic ketone containing an embedded tetrahydrofuran ring system.[1] Its rigid, sterically demanding structure presents a significant challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such intricate organic molecules.[2][3] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, details a robust experimental protocol for data acquisition, and explains the underlying principles governing the spectral observations. This document is intended for researchers and scientists in organic synthesis and drug development who require a deep understanding of the structural characterization of complex polycyclic systems.
Core Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, will align in an applied magnetic field.[2][4] The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their ground state, they emit an electromagnetic signal.[3][5] The frequency of this signal is highly sensitive to the local electronic environment of each nucleus, providing detailed structural information.[5][6]
-
Chemical Shift (δ) : The resonance frequency of a nucleus relative to a standard reference (Tetramethylsilane, TMS). It is measured in parts per million (ppm) and indicates the chemical environment of the nucleus. Electron-withdrawing groups (like carbonyls and ethers) deshield nuclei, shifting their signals downfield (to higher ppm values).
-
Integration : The area under a ¹H NMR signal is proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.[6]
-
Spin-Spin Coupling (J-coupling) : In ¹H NMR, the magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet), such as a doublet, triplet, or quartet. The pattern of splitting reveals the number of neighboring protons.[7]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one is expected to be complex due to the rigid, non-symmetrical nature of the tricyclic system, leading to diastereotopic protons even on the same CH₂ group. The chemical shifts are influenced by the deshielding effects of the adjacent ketone and ether functionalities, as well as anisotropic effects arising from the ring system.
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-3α, H-3β | 3.6 - 3.9 | Multiplet (m) | 2H | Protons on carbon adjacent to the ether oxygen (C-3) are significantly deshielded. Due to the rigid structure, these protons are diastereotopic and will likely appear as a complex multiplet. |
| H-4α, H-4β | 1.8 - 2.1 | Multiplet (m) | 2H | Aliphatic protons on C-4, adjacent to the bridgehead carbon C-5. |
| H-6α, H-6β | 1.9 - 2.2 | Multiplet (m) | 2H | Aliphatic protons on C-6, adjacent to another bridgehead carbon C-7. |
| H-7 | 2.3 - 2.6 | Multiplet (m) | 1H | Bridgehead proton at C-7, adjacent to the carbonyl group, leading to moderate deshielding. |
| H-9α, H-9β | 2.5 - 2.8 | Multiplet (m) | 2H | Protons alpha to the carbonyl group (C-8) are strongly deshielded.[8][9] They are diastereotopic and will likely show complex splitting. |
| H-10α, H-10β | 1.7 - 2.0 | Multiplet (m) | 2H | Aliphatic protons on C-10. |
| H-11α, H-11β | 1.6 - 1.9 | Multiplet (m) | 2H | Aliphatic protons on C-11. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are primarily dictated by the hybridization and the electronic environment, with the carbonyl carbon being the most downfield signal.
| Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 85 - 95 | Quaternary carbon (bridgehead) bonded to the ether oxygen, resulting in significant downfield shift. |
| C-3 | 65 - 75 | Methylene carbon directly attached to the ether oxygen.[10][11] |
| C-4 | 30 - 40 | Aliphatic methylene carbon. |
| C-5 | 45 - 55 | Quaternary bridgehead carbon. |
| C-6 | 35 - 45 | Aliphatic methylene carbon. |
| C-7 | 40 - 50 | Aliphatic methine carbon (bridgehead), adjacent to the carbonyl group. |
| C-8 | 205 - 215 | Carbonyl carbon, characteristically found at a very low field.[8] |
| C-9 | 35 - 45 | Methylene carbon alpha to the carbonyl group. |
| C-10 | 25 - 35 | Aliphatic methylene carbon. |
| C-11 | 20 - 30 | Aliphatic methylene carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, a meticulous experimental approach is required. The following protocol outlines the best practices for sample preparation and data acquisition.
Part 1: Sample Preparation
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Analyte Weighing : Accurately weigh 10-20 mg of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12] The optimal concentration balances signal strength with potential solubility and viscosity issues.[13]
-
Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆.[12][14] Deuterated solvents are essential as they are "invisible" in ¹H NMR and are used by the spectrometer for field-frequency locking.[14]
-
Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[13]
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[12]
-
Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Caption: Workflow for preparing a high-quality NMR sample.
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Experiment : Standard single-pulse ¹H acquisition.
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : -2 to 12 ppm
-
Number of Scans (NS) : 16 to 64 (increase for dilute samples)
-
Relaxation Delay (D1) : 2 seconds
-
Acquisition Time (AQ) : ~4 seconds
¹³C NMR Acquisition:
-
Experiment : Proton-decoupled single-pulse ¹³C acquisition (e.g., zgpg30).
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : -10 to 220 ppm
-
Number of Scans (NS) : 1024 to 4096 (¹³C is much less sensitive than ¹H)
-
Relaxation Delay (D1) : 2 seconds
-
Acquisition Time (AQ) : ~1-2 seconds
Caption: Relationship between molecular structure and NMR spectral parameters.
Conclusion
The structural elucidation of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one is critically dependent on the correct acquisition and interpretation of its NMR spectra. This guide provides a detailed prediction of the ¹H and ¹³C NMR data based on established principles of chemical shifts and structural effects. The provided experimental protocol offers a validated methodology for obtaining high-resolution spectra, which are essential for confirming the proposed assignments and ensuring the structural integrity of the compound. For absolute certainty in assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to establish proton-proton and proton-carbon connectivities throughout the complex tricyclic framework.
References
-
NMR Sample Preparation. University of Ottawa. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Platypus Technologies. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
¹³C NMR Chemical Shift. Oregon State University. [Link]
-
¹³C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]
-
Chemical Shifts ¹H-NMR. University of São Paulo. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. microbenotes.com [microbenotes.com]
- 4. longdom.org [longdom.org]
- 5. ijirset.com [ijirset.com]
- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iq.usp.br [iq.usp.br]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
- 14. publish.uwo.ca [publish.uwo.ca]
